molecular formula C48H73ClN2O6 B607810 GSK2838232 CAS No. 1443460-91-0

GSK2838232

Cat. No.: B607810
CAS No.: 1443460-91-0
M. Wt: 809.6 g/mol
InChI Key: MEOWKUXNVNJAMY-PZFKGGKESA-N
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Description

GSK2838232 is a novel, second-generation maturation inhibitor developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It functions by blocking the proteolytic cleavage of the HIV-1 Gag protein at the junction of capsid and spacer peptide 1, rendering newly-formed virions non-infectious .

Biochemical Analysis

Biochemical Properties

GSK2838232 blocks the proteolytic cleavage of HIV-1 Gag at the junction of capsid and spacer peptide 1 (CA/SP1), rendering newly-formed virions non-infectious . This action of this compound involves interactions with the HIV protease enzyme, a key biomolecule in the life cycle of the virus .

Cellular Effects

This compound has been shown to have significant effects on HIV-1 infected cells. It leads to a decline in viral load and an increase in CD4+ cell counts . These effects are indicative of the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism related to the HIV-1 infection process .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the final cleavage step of the gag capsid-Sp1 polyprotein by the HIV protease enzyme . This prevents the formation of the functional capsid p24, leading to improper assembly of the virion and a noninfectious viral particle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound’s exposure, measured as maximum concentration and area under the concentration-time curve, increased 2- to 3-fold with repeated dosing, reaching steady-state by day 8 with a half-life from 16.3 to 19.2 hours .

Dosage Effects in Animal Models

The effects of different dosages on viral load and CD4+ cell counts were observed .

Metabolic Pathways

Its mechanism of action suggests that it interacts with the HIV protease enzyme, which plays a crucial role in the viral life cycle .

Transport and Distribution

Its rapid absorption and dose-proportional pharmacokinetics suggest efficient distribution .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the HIV-1 Gag polyprotein at the junction of capsid and spacer peptide 1 (CA/SP1), which is a key component of the viral particle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK2838232 involves a medicinal chemistry approach combined with a virology triage strategy focused on activity against gag polymorphisms. The initial anti-viral activity is assessed in an MT4 assay using NL4-3 with a consensus clade B capsid/spacer peptide 1 region and compared to a V370A mutant .

Industrial Production Methods: Industrial production methods for this compound have not been explicitly detailed in the available literature. the compound’s development involves optimizing its virology profile and ensuring broad-spectrum activity against various HIV-1 isolates .

Chemical Reactions Analysis

Properties

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOWKUXNVNJAMY-PZFKGGKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443460-91-0
Record name GSK-2838232
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2838232
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of GSK2838232 against HIV?

A: this compound is a second-generation HIV-1 maturation inhibitor. [] It acts by binding to the immature form of the HIV-1 Gag polyprotein, specifically at the junction of the capsid (CA) and spacer peptide 1 (SP1). [] This binding prevents the essential proteolytic cleavage at the CA/SP1 junction, disrupting the normal maturation process of HIV-1 virions. [] Consequently, the newly formed virions are non-infectious, inhibiting viral replication. []

Q2: How does the chemical structure of the CA/SP1 region in HIV-2 and SIV compare to HIV-1, and how does this affect this compound's activity?

A: HIV-2 and SIV isolates exhibit intrinsic resistance to this compound. [] This resistance is attributed to the sequence differences in the CA/SP1 region of the Gag polyprotein compared to HIV-1. [] When the CA/SP1 sequence of HIV-2 was modified to resemble that of HIV-1, susceptibility to this compound was restored. [] This finding highlights the importance of the CA/SP1 region as the target for this compound and underscores the sequence-specific nature of its inhibitory activity.

Q3: What are the pharmacokinetic properties of this compound, and how do they influence its administration?

A: this compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. [, , ] Studies in healthy subjects showed that the drug is rapidly absorbed, with peak concentrations reached within 2-3 hours in the fasted state. [] Food intake delays absorption and increases exposure. [, ] Co-administration with ritonavir or cobicistat, potent CYP4A inhibitors, significantly boosts this compound exposure by reducing its clearance. [, ] This boosting effect allows for a lower dose of this compound to achieve effective plasma concentrations, making it suitable for once-daily dosing as part of combination antiretroviral therapy. [, ]

Q4: What is the current development stage of this compound, and what are the key findings from clinical trials so far?

A: this compound has been evaluated in Phase 1 and Phase 2a clinical trials. [, , ] These studies demonstrated that this compound, co-administered with either ritonavir or cobicistat, was generally well-tolerated in healthy individuals and individuals with HIV-1 infection. [, , ] Importantly, the Phase 2a trial demonstrated the antiviral activity of this compound as a short-term monotherapy, with significant reductions in viral load observed across different dose levels. [] These encouraging findings support the continued development of this compound for treating HIV as part of combination antiretroviral therapy. []

Q5: What are the potential advantages of formulating this compound as an ionic liquid?

A: Formulating this compound as an ionic liquid (API-IL) presents potential advantages in overcoming limitations associated with traditional solid-state forms. [] this compound, being highly hydrophobic, may exhibit poor solubility and bioavailability. [] API-IL formulations can enhance solubility and potentially improve bioavailability. [] Furthermore, API-ILs can address challenges related to polymorphism, a common issue with solid-state drugs where different crystal forms can have varying solubility and stability, impacting drug performance. [] While further research is needed, exploring API-IL formulations for this compound represents a promising avenue to optimize its delivery and therapeutic potential. []

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